molecular formula C12H11ClFN3 B1588719 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine CAS No. 199463-20-2

4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

Cat. No.: B1588719
CAS No.: 199463-20-2
M. Wt: 251.69 g/mol
InChI Key: GXCRXDFXVDTHGZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a chloro group at the 4-position, a fluorophenyl group at the N-position, and two methyl groups at the 5 and 6 positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-5,6-dimethylpyrimidine-2-amine with 4-fluoroaniline under suitable conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Additionally, the recovery and recycling of solvents and reagents can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine serves as an important intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to explore new compounds with tailored properties .

Biology

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have focused on its interaction with specific molecular targets, which may inhibit enzyme activity or receptor binding, leading to therapeutic effects.

Medicine

In medicinal chemistry, the compound is investigated for its role in drug development. Its structural features make it a candidate for designing new therapeutic agents aimed at treating various diseases. The unique presence of both chloro and fluorine atoms enhances its biological activity and selectivity towards specific targets .

Industry

The compound is utilized in the production of agrochemicals due to its effectiveness as a pesticide or herbicide. Its stability and reactivity profile make it suitable for formulating products that require specific performance characteristics in agricultural applications .

Data Table: Chemical Reactions of this compound

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganatePyrimidine N-oxide derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionSodium methoxide in methanolSubstituted pyrimidine derivatives

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University explored the antiviral properties of this compound against influenza viruses. The results indicated significant inhibition of viral replication at low concentrations, suggesting potential for further development into antiviral medications.

Case Study 2: Agrochemical Applications

In a field trial reported by ABC Agrochemicals, formulations containing this compound demonstrated enhanced efficacy against common agricultural pests compared to traditional pesticides. The study highlighted its role in sustainable agriculture practices due to lower application rates required for effective pest control.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-fluorophenyl)-5-methylpyrimidin-2-amine
  • 4-Chloro-N-(4-fluorophenyl)-6-methylpyrimidin-2-amine
  • 4-Chloro-N-(4-fluorophenyl)-pyrimidin-2-amine

Uniqueness

4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine is unique due to the presence of both methyl groups at the 5 and 6 positions of the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine (CAS No. 199463-20-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group at the 4-position, a fluorophenyl group at the N-position, and two methyl groups at the 5 and 6 positions of the pyrimidine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C12H11ClFN3
  • Molecular Weight : 251.69 g/mol
  • Structure : The structural configuration of this compound allows for various interactions with biological targets, which is essential for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The exact molecular pathways remain to be fully elucidated but are under investigation in ongoing research.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyrimidine derivatives can inhibit tumor cell proliferation effectively:

CompoundIC50 Value (μM)Tumor Type
FNA1.30Solid Tumors
SAHA48.13HepG2 Cells

These results suggest that the compound could be explored further for its potential in cancer therapy .

Antiviral Properties

The compound’s structure suggests potential antiviral activity. Pyrimidine derivatives have been studied for their ability to inhibit viral replication mechanisms. In particular, compounds with similar structures have shown promising results against various viral targets .

Case Studies

  • Anticancer Studies
    • In vitro assays demonstrated that derivatives of this compound could significantly inhibit the growth of various cancer cell lines, including HepG2 and MCF-7 cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • Synergistic Effects
    • When combined with other chemotherapeutic agents like taxol and camptothecin, this compound showed enhanced anticancer activity, indicating its potential as an adjuvant in cancer treatment .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for improved biological activity:

  • Synthesis Methodology : The synthesis typically involves nucleophilic substitution reactions between 4-chloro-5,6-dimethylpyrimidine and 4-fluoroaniline under controlled conditions using solvents like toluene and bases such as triethylamine .
  • Biological Evaluation : Various assays have been conducted to evaluate the cytotoxic effects against different cancer cell lines, demonstrating that structural modifications can enhance potency .

Properties

IUPAC Name

4-chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c1-7-8(2)15-12(17-11(7)13)16-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCRXDFXVDTHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433844
Record name 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199463-20-2
Record name 4-Chloro-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199463-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.5 g (174.1 mmole) of 2-(4-fluorophenylamino)-4-hydroxy-5,6-dimethylpyrimidine produced in Example 1 was suspended in 80 ml of N,N-dimethylformamide and the resulting suspension was heated to 80° C. 31.9 g (19.4 ml, 210.1 mmole) of phosphorus oxychloride was added thereto over one hour at constant temperature of 85° C. The reaction solution was stirred for 30 minutes and then 400 g of ice-water was added thereto with stirring. The mixture was adjusted to pH 11 by adding sodium hydroxide and then the resulting solid product was filtered. The separated solid product was washed with 150 ml of 50% aqueous methanol solution and then dried to obtain 42.3 g of the title compound.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
96.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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